Deltoin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

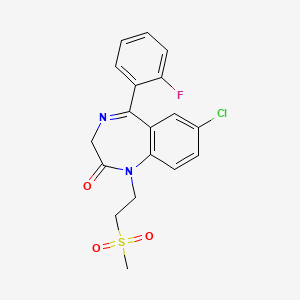

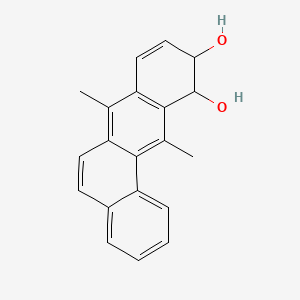

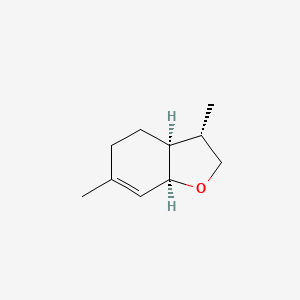

(-)-Deltoin is a furanocoumarin.

Scientific Research Applications

Dynamic Stability of the Deltoid Muscle

Research has shown the deltoid muscle plays a crucial role in providing dynamic stability to the shoulder joint. The muscle's three heads (anterior, middle, and posterior) contribute significantly to the glenohumeral stability by generating shear and compressive forces, especially in positions of potential anterior shoulder instability. Strengthening the mid and posterior deltoid heads is recommended in both conservative and operative treatments for anterior shoulder instability (Seok-Beom Lee & K. An, 2002).

Contribution to Anterior Stability

Further studies underline the deltoid's role in anterior stability of the shoulder, particularly when the arm is in abduction and external rotation. The findings suggest that the deltoid muscle acts as an important stabilizer for the glenohumeral joint, reducing anterior displacement significantly when loaded (T. Kido, E. Itoi, Seok-Beom Lee, P. Neale, & K. An, 2003).

Mechanical Properties in Reverse Shoulder Arthroplasty

In the context of reverse shoulder arthroplasty (RSA), the mechanical properties of the deltoid muscle, quantified using shear wave elastography, have been investigated to improve pre- and postoperative assessments. The study found that segmental measurements of the deltoid could reliably assess its mechanical properties, offering valuable information for RSA treatment planning (T. Hatta, H. Giambini, K. Sukegawa, Y. Yamanaka, J. Sperling, S. Steinmann, E. Itoi, & K. An, 2016).

EMG Analysis under Varying Conditions

Electromyographic (EMG) analysis has provided insights into the deltoid and rotator cuff function under different loads and speeds during shoulder movements. This research helps refine rehabilitation exercises and experimental shoulder models to more closely mimic physiological conditions (S. Alpert, M. Pink, F. Jobe, P. McMahon, & W. Mathiyakom, 2000).

Preoperative Assessment for RSA

Preoperative assessment of the deltoid using contrast-enhanced ultrasound (CEUS) has shown promise as a predictor for shoulder function after RSA. The study found significant correlations between preoperative deltoid properties measured by CEUS and postoperative shoulder function, suggesting CEUS as a valuable tool in RSA planning (C. Fischer, Sophie Flammer, H. Kauczor, F. Zeifang, G. Schmidmaier, & Pierre Kunz, 2019).

properties

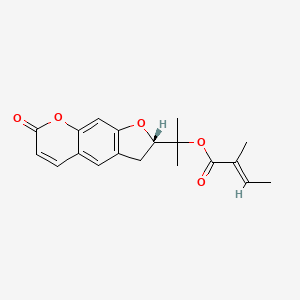

CAS RN |

19662-71-6 |

|---|---|

Product Name |

Deltoin |

Molecular Formula |

C19H20O5 |

Molecular Weight |

328.4 g/mol |

IUPAC Name |

2-[(2S)-7-oxo-2,3-dihydrofuro[3,2-g]chromen-2-yl]propan-2-yl (E)-2-methylbut-2-enoate |

InChI |

InChI=1S/C19H20O5/c1-5-11(2)18(21)24-19(3,4)16-9-13-8-12-6-7-17(20)23-14(12)10-15(13)22-16/h5-8,10,16H,9H2,1-4H3/b11-5+/t16-/m0/s1 |

InChI Key |

HHNCJFKRMZDTHW-WQRDJFRPSA-N |

Isomeric SMILES |

C/C=C(\C)/C(=O)OC(C)(C)[C@@H]1CC2=C(O1)C=C3C(=C2)C=CC(=O)O3 |

SMILES |

CC=C(C)C(=O)OC(C)(C)C1CC2=C(O1)C=C3C(=C2)C=CC(=O)O3 |

Canonical SMILES |

CC=C(C)C(=O)OC(C)(C)C1CC2=C(O1)C=C3C(=C2)C=CC(=O)O3 |

synonyms |

deltoin |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

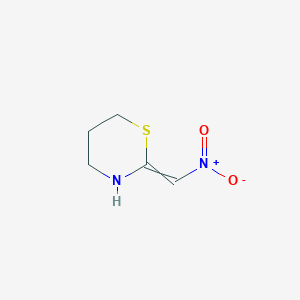

![4-[4-[4-(4-Oxo-3-propyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)but-2-enylidene]quinolin-1-yl]butane-1-sulfonic acid](/img/structure/B1210851.png)